Product packaging for Isoquinoline-5-boronic acid(Cat. No.:CAS No. 371766-08-4)

Isoquinoline-5-boronic acid

Cat. No.: B1330735
CAS No.: 371766-08-4
M. Wt: 172.98 g/mol
InChI Key: XKEYHBLSCGBBGU-UHFFFAOYSA-N
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Description

Significance of Boronic Acids in Chemical Science

The boronic acid functional group, characterized by a boron atom bonded to an organic substituent and two hydroxyl groups (R-B(OH)₂), holds a position of considerable importance in modern chemical science. Current time information in Bangalore, IN. These compounds are noted for their stability, generally low toxicity, and the relative ease with which they can be synthesized and handled. chemimpex.comCurrent time information in Bangalore, IN.

Role as Versatile Building Blocks

Boronic acids are widely regarded as one of the most versatile classes of building blocks in organic chemistry. Current time information in Bangalore, IN.chemicalbook.comnih.gov Their utility stems from the unique properties of the boronic acid moiety, which can be readily transformed or used in a variety of chemical reactions. nih.gov This versatility allows chemists to use them as key intermediates in the assembly of complex molecular structures from simpler starting materials. chemicalbook.comresearchgate.net The organic residue (R) attached to the boron can be immensely varied, including aryl, heteroaryl, alkyl, and alkenyl groups, providing access to a vast library of chemical structures. youtube.com

Applications in Organic Synthesis

The most prominent application of boronic acids in organic synthesis is their role as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction. Current time information in Bangalore, IN.youtube.comsnnu.edu.cn This palladium-catalyzed reaction forms a carbon-carbon bond between the organic group of the boronic acid and an organohalide, and it has become an indispensable tool for synthesizing biaryls and other conjugated systems. nih.govnih.gov Beyond the Suzuki reaction, boronic acids are also employed in other significant transformations, including the Chan-Lam coupling for forming carbon-heteroatom bonds (C-O and C-N), Stille coupling, and conjugate additions. chemicalbook.comyoutube.com

Importance in Medicinal Chemistry

The significance of boronic acids in medicinal chemistry has grown substantially, particularly following the approval of bortezomib, a boronic acid-containing proteasome inhibitor used in cancer therapy. chemimpex.comepa.gov The boron atom in these molecules can form reversible covalent bonds with nucleophilic residues, such as serine, in the active sites of enzymes. chemimpex.comnih.gov This unique binding mechanism has made boronic acids attractive pharmacophores for designing inhibitors of various enzyme classes, including serine proteases and metalloproteases. thermofisher.comnih.gov Their ability to interact with diols, like those found on cell surface saccharides, is also being explored for targeted drug delivery and the development of new antibacterial and antiviral agents. acs.orgchemicalbook.com

Emergence in Material Science

In material science, the unique reactivity of boronic acids is being harnessed to create advanced functional materials. Current time information in Bangalore, IN. A key feature is their ability to form reversible covalent bonds with diols, which allows for the development of "smart" materials that respond to specific stimuli, such as changes in pH or the presence of saccharides. Current time information in Bangalore, IN.aablocks.com This property is central to their use in creating sensors for glucose and other biologically important molecules. Current time information in Bangalore, IN.fishersci.at Additionally, boronic acids are incorporated into polymers and hydrogels to create materials with tailored properties for applications in electronics, optics, and environmental remediation. Current time information in Bangalore, IN.bldpharm.com

Context of Isoquinoline (B145761) Scaffolds in Research

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is considered a "privileged structure" in medicinal chemistry. snnu.edu.cn This designation reflects its recurring presence in molecules with significant biological activity. organic-chemistry.org

Prevalence in Natural Products

Isoquinoline motifs are commonly found in a diverse array of natural products, particularly in alkaloids isolated from various plant species. organic-chemistry.orgglentham.com These naturally occurring compounds exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antimalarial properties. snnu.edu.cnnih.govrsc.org The prevalence and therapeutic potential of these natural alkaloids have made the isoquinoline skeleton an attractive and enduring target for synthetic and medicinal chemists. snnu.edu.cn

Pharmacological Relevance

The isoquinoline scaffold is a core structure in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities. wikipedia.orgrsc.org Consequently, Isoquinoline-5-boronic acid has emerged as a key starting material in drug discovery programs. chemimpex.com Its application as a building block has led to the synthesis of potential therapeutic agents, including those with anti-cancer properties. chemimpex.com

A notable application is in the design of Rho-kinase (ROCK) inhibitors. For instance, the compound (E)-(4-((2-(isoquinolin-5-ylsulphonyl)hydrazono)methyl)phenyl)boronic acid, derived from an isoquinoline-5-sulphonyl precursor, highlights the utility of the isoquinoline-5-yl moiety in developing enzyme inhibitors. tandfonline.com The isoquinoline structure itself is found in various pharmaceuticals, including antihypertension agents and antiretroviral drugs. wikipedia.org Furthermore, derivatives of isoquinoline have been investigated for their neurochemical properties in the context of neurodegenerative diseases like Parkinson's disease. wikipedia.org The versatility of the boronic acid group, which is generally stable and non-toxic, further enhances its value in creating new pharmacologically relevant molecules. nih.govnih.gov

Synthetic Challenges and Opportunities

While boronic acids are invaluable synthetic intermediates, their synthesis can present challenges. nih.gov Traditional methods for preparing aryl boronic acids often involve the electrophilic trapping of organometallic intermediates (like Grignard or organolithium reagents) with borate (B1201080) esters at low temperatures, which can sometimes result in low yields. nih.gov The synthesis of heteroaromatic boronic acids, such as this compound, follows similar pathways. nih.gov

However, the field has evolved, presenting new opportunities. Modern methods include transition metal-catalyzed cross-coupling of aryl halides with diboronic acid reagents and the direct borylation of aromatic C-H bonds. nih.gov For isoquinoline derivatives specifically, reactions like the Pomeranz–Fritsch reaction provide efficient routes to the core heterocyclic structure, which can then be further functionalized. wikipedia.org The development of robust catalytic systems, such as those using palladium, offers efficient pathways for transformations involving isoquinoline derivatives, including Suzuki and Sonogashira cross-coupling reactions. mdpi.com These advanced synthetic strategies provide opportunities to overcome previous challenges, enabling the efficient and targeted synthesis of functionalized isoquinolines like the 5-boronic acid derivative. mdpi.com

Specificity of this compound

The specific placement of the boronic acid group at the 5-position of the isoquinoline ring system imparts a unique set of properties to the molecule, distinguishing it from other isomers. researchgate.netnih.gov

Unique Structural Features

This compound's structure consists of a planar, bicyclic aromatic isoquinoline core with a boronic acid [-B(OH)2] substituent at the C5 position. nih.gov The isoquinoline ring itself is a bioisostere of naphthalene (B1677914) and possesses a nitrogen atom that influences the electronic distribution of the entire ring system, making it a weak base. ijcrr.com The location of the boronic acid group at the C5 position places it on the benzo part of the fused ring system, adjacent to the C4 position of the pyridine (B92270) ring. This positioning can lead to specific steric and electronic interactions that influence its reactivity and binding properties. The boronic acid functional group is well-known for its ability to form reversible covalent bonds with diols, a characteristic that is central to its application in sensors and bioconjugation. chemimpex.comresearchgate.net

Distinction from Other Isoquinolinylboronic Acids

The positional isomerism of the boronic acid group on the isoquinoline scaffold leads to significant differences in the chemical and physical properties among isoquinolinylboronic acids. researchgate.netnih.gov Studies comparing 4-, 5-, 6-, and 8-isoquinolinylboronic acids have revealed distinct behaviors, particularly in their interaction with sugars (diols) and their fluorescent properties. researchgate.netnih.gov

For example, 5-isoquinolinylboronic acid (5-IQBA) and 8-IQBA exhibit notably high binding affinities for D-glucose at physiological pH. researchgate.netnih.gov In fluorescence studies, the response to sugar binding varies significantly between isomers. While 4-IQBA only shows an increase in fluorescence intensity upon sugar binding, 5-IQBA displays an increase with fructose (B13574) or sorbitol but a decrease with glucose. nih.gov In contrast, 6-IQBA only shows a decrease in fluorescence with sugar addition. nih.gov

Kinetic studies have also highlighted these differences. The association rate constants (k_on) for the binding of various sugars to 4-, 5-, and 8-isoquinolinylboronic acids follow the same trend as their thermodynamic binding affinities, indicating that the 'on' rate is the key determinant of the binding strength. nih.gov These distinct characteristics underscore the importance of the specific substitution pattern on the isoquinoline ring, allowing for the fine-tuning of molecular properties for specific applications, such as selective carbohydrate sensing. researchgate.netnih.gov

Table of Chemical Compounds

Compound NameSystematic Name
This compound(isoquinolin-5-yl)boronic acid
4-Isoquinolineboronic acid(isoquinolin-4-yl)boronic acid
6-Isoquinolineboronic acid(isoquinolin-6-yl)boronic acid
8-Isoquinolineboronic acid(isoquinolin-8-yl)boronic acid
(E)-(4-((2-(isoquinolin-5-ylsulphonyl)hydrazono)methyl)phenyl)boronic acid(E)-(4-((2-(isoquinolin-5-ylsulphonyl)hydrazono)methyl)phenyl)boronic acid
Quinoline (B57606)Quinoline
IsoquinolineIsoquinoline
D-glucose(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
D-fructose(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one
D-sorbitol(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol

Properties of this compound

PropertyValue
CAS Number 371766-08-4 chemimpex.comnih.gov
Molecular Formula C₉H₈BNO₂ chemimpex.comnih.gov
Molecular Weight 172.98 g/mol chemimpex.comnih.gov
Appearance White to cream to pale brown powder or crystalline powder. thermofisher.com
IUPAC Name (isoquinolin-5-yl)boronic acid nih.govthermofisher.com
Synonyms 5-Isoquinolinylboronic acid chemimpex.com
Purity ≥ 95% (HPLC) chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BNO2 B1330735 Isoquinoline-5-boronic acid CAS No. 371766-08-4

Properties

IUPAC Name

isoquinolin-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEYHBLSCGBBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CN=CC2=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344783
Record name Isoquinoline-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371766-08-4
Record name Isoquinoline-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline-5-boronic acid
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Synthetic Methodologies for Isoquinoline 5 Boronic Acid and Derivatives

Direct Borylation Approaches

Direct borylation methods offer an efficient route to isoquinoline-5-boronic acid and its derivatives, avoiding the need for pre-functionalized starting materials in some cases. These approaches can be broadly categorized based on the nature of the key bond-forming step.

Metal-Halogen Exchange Followed by Borylation

A common and reliable method for the synthesis of arylboronic acids is the metal-halogen exchange of an aryl halide with an organometallic reagent, followed by quenching the resulting arylmetal species with a boron electrophile. researchgate.net This strategy is highly applicable to the synthesis of this compound, with 5-bromoisoquinoline (B27571) serving as a readily available precursor.

The synthesis of 5-bromoisoquinoline is typically achieved by the electrophilic bromination of isoquinoline (B145761). A common procedure involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures. orgsyn.orgchemicalbook.comgoogle.com

Table 1: Synthesis of 5-Bromoisoquinoline

Reactant Reagent Solvent Temperature (°C) Yield (%) Reference
Isoquinoline NBS H₂SO₄ -25 to -18 72 chemicalbook.com
Isoquinoline NBS H₂SO₄ -22 to -18 47-49 orgsyn.org

Once 5-bromoisoquinoline is obtained, the subsequent metal-halogen exchange can be performed using organolithium or organomagnesium reagents.

Organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), are powerful reagents for performing metal-halogen exchange on aryl bromides. mt.comvapourtec.com The reaction of 5-bromoisoquinoline with an organolithium reagent at low temperatures generates the highly reactive 5-lithioisoquinoline intermediate. This intermediate is then trapped with a trialkyl borate (B1201080), such as triisopropyl borate (B(OiPr)₃), followed by acidic workup to yield this compound. nih.gov

A general representation of this two-step process is as follows:

Lithiation: 5-Bromoisoquinoline + R-Li → 5-Lithioisoquinoline + R-Br

Borylation: 5-Lithioisoquinoline + B(OR')₃ → Intermediate borate complex

Hydrolysis: Intermediate borate complex + H₃O⁺ → this compound

Detailed studies on the lithiation of bromoquinolines and bromoisoquinolines have shown that the choice of solvent and temperature is crucial to avoid side reactions. researchgate.net

The formation of a Grignard reagent from 5-bromoisoquinoline provides an alternative to the use of organolithium reagents. researchgate.net The reaction of 5-bromoisoquinoline with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent, isoquinoline-5-magnesium bromide. This organomagnesium compound can then be reacted with a trialkyl borate to form the boronic acid after hydrolysis. escholarship.org While this is a standard method for boronic acid synthesis, specific examples detailing the synthesis of this compound via this Grignard route are less commonly reported in the literature compared to the organolithium approach.

The general protocol for the synthesis of boronic esters and acids using Grignard reagents involves their reaction with a boron-containing substrate like pinacolborane or a trialkyl borate at ambient temperatures in an ethereal solvent. nih.gov

Metal-Hydrogen Exchange via Directed ortho-Metallation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.orgchem-station.com This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org

In the context of isoquinoline, the nitrogen atom itself can act as a directing group. However, deprotonation typically occurs at the C-1 or C-8 positions due to the proximity to the nitrogen atom and the acidity of these protons. Achieving selective metalation at the C-5 position via DoM would likely necessitate the presence of a directing group at either the C-4 or C-6 position to direct the lithiation to the desired site. While DoM is a versatile tool for the synthesis of substituted aromatics, its specific application for the direct synthesis of this compound from unsubstituted isoquinoline is not well-documented, as the inherent directing effect of the ring nitrogen does not favor C-5 lithiation. nih.govresearchgate.net

Transition Metal-Catalyzed C-H Borylation

Transition metal-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronic acids, as it allows for the direct conversion of a C-H bond to a C-B bond. nih.gov Iridium and rhodium complexes are among the most effective catalysts for this transformation. The regioselectivity of these reactions is often governed by steric and electronic factors. rsc.org

For the borylation of quinolines and isoquinolines, iridium-based catalysts have shown particular promise. rsc.orgresearchgate.net The regioselectivity is influenced by the substitution pattern on the heterocyclic ring. In some cases, borylation can be directed to the C-5 position. rsc.org

Table 2: Iridium-Catalyzed C-H Borylation of Quinolines

Substrate Catalyst System Borylating Agent Product(s) (Ratio) Yield (%) Reference
7-chloro-2-methylquinoline [Ir(cod)Cl]₂ / dtbpy B₂pin₂ 5-boryl and 4-boryl derivatives Variable rsc.org
2,7-dimethylquinoline [Ir(cod)Cl]₂ / dtbpy B₂pin₂ 5-boryl and 4-boryl derivatives Variable rsc.org
6-Fluoroquinolines [Ir(OMe)COD]₂ / dtbpy HBpin C7-borylated product Good acs.org
Quinolines Silica-supported phosphane-iridium B₂pin₂ C8-borylated product - nih.gov

dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; B₂pin₂ = bis(pinacolato)diboron (B136004); HBpin = pinacolborane

The data indicates that while C-H borylation is a viable strategy, achieving high selectivity for the C-5 position can be challenging and is highly dependent on the substrate's substitution pattern.

Rhodium catalysts are well-known for their ability to mediate C-H activation reactions. nih.gov In the context of isoquinoline synthesis, rhodium catalysis is often employed in annulation reactions to construct the isoquinoline or isoquinolone core from simpler aromatic precursors and alkynes or other coupling partners. rsc.orgchemrxiv.org These methods typically involve the formation of a rhodacycle intermediate.

While highly effective for building the heterocyclic scaffold, the direct C-H borylation of a pre-formed isoquinoline ring at the C-5 position using rhodium catalysts is not as extensively documented as iridium-catalyzed methods. nih.gov Much of the research on rhodium-catalyzed C-H functionalization of isoquinolines focuses on C-H alkylation, alkenylation, or annulation rather than borylation.

Iridium-Catalyzed Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful method for the synthesis of aromatic organoboron compounds due to its high efficiency and broad functional group tolerance. nih.gov This reaction typically involves the use of an iridium catalyst, a ligand (often a bipyridine derivative), and a boron source such as bis(pinacolato)diboron (B₂pin₂). illinois.eduacs.org The mechanism is proposed to proceed through an Ir(III)-Ir(V) catalytic cycle. illinois.edu

While the iridium-catalyzed C-H borylation of carbocyclic aromatic compounds is well-established and primarily governed by steric factors, the borylation of heteroarenes like isoquinoline is more complex, with electronic effects playing a significant role. nih.gov The direct C-H borylation of isoquinoline itself remains relatively unexplored, partly due to potential catalyst inhibition by the nitrogen atom in the heterocycle. nih.gov However, regioselectivity can be controlled through the use of directing groups. For instance, hydrosilyl relay direction has been utilized to achieve borylation at the peri position (C8) of specifically substituted isoquinolines. nih.gov Similarly, employing specialized ligands like silica-supported monophosphine ligands (Silica-SMAP) can direct the borylation to the C8 position in quinoline (B57606) systems, a strategy that could potentially be adapted for isoquinolines. nih.govnih.gov

Table 1: Examples of Directed Iridium-Catalyzed Borylation Strategies

Directing Group/Ligand Strategy Target Position Substrate Class Example
Hydrosilyl Relay Direction C8 (peri) 1-Substituted Isoquinolines
Hemilabile Ligands Remote C-H 1-Aryl Isoquinolines

Palladium-Catalyzed Cross-Coupling with Diboron (B99234) Reagents

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov The Miyaura borylation, a specific type of this reaction, involves the palladium-catalyzed coupling of a halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (pin₂B₂), to form a boronic ester. acs.org This method is a key strategy for preparing isoquinoline boronic acid precursors from halogenated isoquinolines (e.g., 5-bromo or 5-iodoisoquinoline).

The catalytic cycle for this transformation typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the isoquinoline halide (e.g., 5-bromo-isoquinoline).

Transmetalation: The diboron reagent transfers a boryl group to the palladium center.

Reductive Elimination: The desired isoquinoline boronate ester is eliminated, regenerating the palladium(0) catalyst. nih.gov

This reaction is highly versatile and can be applied to a wide range of substrates. nih.gov For instance, the palladium-catalyzed borylation of 1-alkenyl halides with pin₂B₂ proceeds with high yields and retention of configuration, demonstrating the reaction's reliability. acs.org A similar approach can be employed for 5-haloisoquinolines to furnish isoquinoline-5-boronate esters, which can then be hydrolyzed to the corresponding boronic acid.

Indirect Synthetic Routes to this compound Precursors

Indirect routes focus on first constructing the core isoquinoline ring system. Once the heterocyclic scaffold is assembled, a functional group (often a halogen) can be introduced at the 5-position, which then allows for a subsequent borylation reaction as described in section 2.1.4.

Cyclization Reactions for Isoquinoline Ring Formation

The Pictet-Spengler reaction, discovered in 1911, is a fundamental method for synthesizing tetrahydroisoquinolines. wikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgpharmaguideline.com The driving force for the cyclization is the formation of an electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring. wikipedia.org

The reaction conditions are typically harsher for less nucleophilic aromatic rings, requiring strong acids and heat. wikipedia.org However, for substrates with electron-donating groups on the phenyl ring, the cyclization can proceed under very mild conditions. pharmaguideline.com The resulting 1,2,3,4-tetrahydroisoquinoline (B50084) can be subsequently oxidized (dehydrogenated) to yield the aromatic isoquinoline core. This reaction is widely used in the synthesis of isoquinoline alkaloids. rsc.orgrsc.org

The Bischler-Napieralski reaction is another classic method for synthesizing the isoquinoline skeleton, specifically producing 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a strong dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions. wikipedia.orgslideshare.netnrochemistry.com

The mechanism is believed to proceed through a nitrilium ion intermediate, which acts as the electrophile for the ring-closing aromatic substitution. wikipedia.orgslideshare.net The reaction is most effective when the benzene (B151609) ring is activated with electron-donating groups. nrochemistry.com The initial product, a 3,4-dihydroisoquinoline, can be easily oxidized using reagents like palladium to afford the fully aromatic isoquinoline. pharmaguideline.com

Table 2: Comparison of Classic Isoquinoline Ring Formation Reactions

Reaction Starting Materials Key Intermediate Initial Product
Pictet-Spengler β-Arylethylamine, Aldehyde/Ketone Iminium ion Tetrahydroisoquinoline

In recent decades, transition-metal-catalyzed C-H activation and annulation strategies have become powerful and efficient methods for constructing heterocyclic systems like isoquinolines. mdpi.com These reactions offer high atom economy and allow for the rapid assembly of complex molecular scaffolds from readily available precursors. mdpi.comresearchgate.net

Various transition metals have been employed to catalyze the formation of the isoquinoline ring:

Palladium(II)-Catalyzed Reactions: Palladium catalysts can be used for the coupling and cyclization of terminal acetylenes with the tert-butylimine of o-iodobenzaldehyde to yield isoquinolines. organic-chemistry.org Another approach involves the C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters to form 3,4-substituted hydroisoquinolones. mdpi.com

Ruthenium(II)-Catalyzed Reactions: Aromatic ketoximes can undergo regioselective cyclization with alkynes in the presence of a Ru(II) catalyst to give isoquinoline derivatives. organic-chemistry.org

Rhodium(III)-Catalyzed Reactions: Rh(III) catalysts are effective for the annulation of N-alkoxybenzamides with alkynes via C-H/N-O bond cleavage to form N-H isoquinolones. mdpi.com More complex, multi-component syntheses have also been developed, such as the reaction of 2-oxazolines, iodonium (B1229267) ylides, and carboxylic acids to produce multifunctionalized isoquinolones. acs.org

Copper(I) and Silver-Catalyzed Reactions: Cu(I) catalysts can promote the cyclocoupling of N-substituted ortho-iodo-benzamides with malononitrile. mdpi.com Silver catalysts have been shown to mediate the cyclization of 2-alkynyl benzyl (B1604629) azides to afford substituted isoquinolines. organic-chemistry.org

These transition metal-catalyzed methods provide diverse and flexible pathways to substituted isoquinoline precursors, which can then be further functionalized to yield the target this compound.

Functional Group Interconversions to Boronic Acid

The synthesis of this compound can be achieved through the transformation of other functional groups, a common strategy in organic synthesis to access target molecules from more readily available precursors. A key method in this category is the hydrolysis of corresponding boronic esters.

Hydrolysis of Boronic Esters

The hydrolysis of boronic esters is a fundamental and widely employed method for the deprotection of the boronic acid moiety. Boronic esters, such as the pinacol (B44631) ester, are often preferred as intermediates in organic synthesis due to their enhanced stability, ease of purification, and compatibility with a wide range of reaction conditions compared to the free boronic acids. researchgate.net The conversion of an this compound ester to this compound is a crucial final step in many synthetic routes.

The general principle of this reaction involves the cleavage of the B-O bonds of the cyclic ester by water, typically facilitated by an acid or base catalyst, to yield the diol protecting group and the desired boronic acid. The stability of boronic esters towards hydrolysis can vary significantly depending on the steric hindrance around the boron atom and the nature of the diol used for protection. chem-station.com

General Methodologies for the Hydrolysis of Boronic Esters

A variety of conditions can be employed to effect the hydrolysis of boronic esters. These methods are summarized in the table below.

MethodReagents and ConditionsRemarks
Acidic Hydrolysis Typically involves treatment with aqueous solutions of strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). nih.gov The reaction may require heating to proceed at a reasonable rate.A straightforward and common method, but the harsh conditions may not be suitable for substrates with acid-labile functional groups.
Transesterification-Hydrolysis A two-step procedure involving an initial transesterification with a diol, such as diethanolamine, followed by hydrolysis of the resulting adduct. nih.govThis approach often proceeds under milder conditions than direct acidic hydrolysis and can be advantageous for sensitive substrates.
Via Trifluoroborate Salts The boronic ester is first converted to a more easily hydrolyzable trifluoroborate salt using reagents like potassium hydrogen difluoride (KHF₂). Subsequent treatment with an acid or silica (B1680970) gel yields the boronic acid. nih.govThis method offers an alternative for substrates where direct hydrolysis is problematic.

The selection of the most appropriate method for the hydrolysis of an this compound ester would depend on the specific nature of any other functional groups present in the molecule to avoid undesired side reactions.

Catalytic Applications and Reaction Mechanisms Involving Isoquinoline 5 Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

Isoquinoline-5-boronic acid is a valuable reagent in organic synthesis, particularly recognized for its application in Suzuki-Miyaura cross-coupling reactions. chemimpex.com This palladium-catalyzed reaction is a cornerstone of modern organic chemistry for its efficiency in forming carbon-carbon (C-C) bonds, typically between aryl or vinyl halides and an organoboron compound. musechem.combyjus.com The versatility and robustness of this method have made it integral to the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. chemimpex.comchemrxiv.org this compound serves as the organoboron partner, enabling the introduction of the isoquinoline (B145761) moiety into a wide array of molecular structures. The reaction is prized for the relatively mild conditions under which it proceeds and the commercial availability and environmental benignity of boronic acids. byjus.comorganic-chemistry.org

The general scheme involves the coupling of an organohalide (R¹-X) with the organoboron species, this compound (R²-B(OH)₂), in the presence of a palladium catalyst and a base to form a new C-C bond (R¹-R²). wikipedia.org

Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetallation, and reductive elimination. chemrxiv.orglibretexts.org This cycle involves the palladium catalyst alternating between its Pd(0) and Pd(II) oxidation states. yonedalabs.com

Oxidative Addition

The catalytic cycle begins with the oxidative addition of an organohalide or pseudohalide (e.g., triflate) to a coordinatively unsaturated Pd(0) complex. musechem.comlibretexts.org This is often the rate-determining step of the reaction. byjus.comwikipedia.org During this process, the palladium atom inserts itself into the carbon-halogen bond of the electrophile, breaking the C-X bond. wikipedia.orgyonedalabs.com This results in the oxidation of the catalyst from Pd(0) to a square-planar Pd(II) species, an organopalladium complex. chemrxiv.orgyonedalabs.com The oxidative addition initially forms a cis-palladium complex, which may rapidly isomerize to the more stable trans-complex. wikipedia.orglibretexts.org The reactivity of the organohalide in this step generally follows the order: I > OTf > Br >> Cl. wikipedia.orglibretexts.org

Transmetallation

Following oxidative addition, the transmetallation step occurs, which involves the transfer of the organic group (in this case, the isoquinolin-5-yl group) from the boron atom to the Pd(II) center. libretexts.orgrsc.org This step requires the presence of a base, which activates the boronic acid. organic-chemistry.org The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). organic-chemistry.orgchembites.org This "ate" complex is more reactive and readily transfers its organic substituent to the palladium center, displacing the halide or other leaving group. chemrxiv.orgchembites.org This forms a new diorganopalladium(II) complex and regenerates the base. libretexts.org The exact mechanism of transfer can occur through different pathways, often involving intermediates with Pd-O-B linkages. chemrxiv.orgillinois.edu

Reductive Elimination

The final step of the catalytic cycle is reductive elimination. chemrxiv.orglibretexts.org In this stage, the two organic groups attached to the palladium(II) center couple, forming the desired biaryl product and a new carbon-carbon single bond. byjus.comyonedalabs.com This process requires the two organic ligands to be in a cis orientation on the palladium complex. libretexts.orgyonedalabs.com As the new bond is formed, the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle for subsequent turnovers. wikipedia.orgyonedalabs.com The reductive elimination step proceeds with retention of stereochemistry. wikipedia.org

Catalyst Systems and Ligand Effects

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the choice of the palladium catalyst and, crucially, the associated ligands. musechem.com Ligands stabilize the palladium center, influence its reactivity, and can significantly impact the reaction's rate, scope, and selectivity. musechem.comwikipedia.org The development of highly active and robust catalyst systems has expanded the utility of the reaction to include previously challenging substrates, such as heteroaryl compounds, unactivated aryl chlorides, and sterically hindered partners. nih.gov

Palladium Precatalysts and Ligands (e.g., SPhos, XPhos, PCy₃)

Modern Suzuki-Miyaura reactions often employ stable Pd(II) precatalysts that are reduced in situ to the active Pd(0) species. acs.orgchemrxiv.org The choice of ligand is critical, with bulky and electron-rich phosphine ligands being particularly effective. wikipedia.org These ligands promote the key steps of the catalytic cycle.

Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step, especially with less reactive electrophiles like aryl chlorides. wikipedia.orgyonedalabs.com

Bulky ligands promote the reductive elimination step, which is often accelerated by steric crowding around the metal center. wikipedia.orgyonedalabs.com

Commonly used ligands that exhibit these properties include tri(cyclohexyl)phosphine (PCy₃) and dialkylbiaryl phosphines such as SPhos and XPhos. organic-chemistry.orgnih.gov These ligands have proven highly effective for coupling a wide range of substrates, including heteroaryl boronic acids like this compound, which can be prone to side reactions such as protodeboronation. nih.gov Catalyst systems incorporating these ligands have become routine for challenging coupling reactions, allowing them to proceed with high efficiency even at low catalyst loadings. nih.gov

Table 1: Representative Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Heteroaryl Partners This table provides examples of catalyst systems commonly used for challenging Suzuki-Miyaura couplings, such as those involving heteroaryl boronic acids. The effectiveness of a specific system can vary based on the exact substrates and reaction conditions.

PrecatalystLigandBaseSolventTypical SubstratesReference
Pd(OAc)₂SPhos K₃PO₄Toluene/H₂OHeteroaryl bromides, Aryl chlorides researchgate.net
Pd₂(dba)₃XPhos K₃PO₄DioxaneThiophene/pyridyl boronic acids, Heteroaryl chlorides nih.gov
Pd(OAc)₂PCy₃ K₃PO₄TolueneAryl chlorides, Aryl triflates organic-chemistry.org
NiCl₂(PCy₃)₂PCy₃ K₃PO₄DioxaneAryl tosylates uwindsor.ca
Role of Bases

In the context of Suzuki-Miyaura cross-coupling reactions involving this compound, the base plays a crucial and multifaceted role in the catalytic cycle. semanticscholar.orgresearchgate.netwikipedia.org The primary function of the base is to activate the boronic acid. organic-chemistry.org This activation occurs through the formation of a more nucleophilic boronate species, which enhances the polarization of the organic ligand and facilitates the key transmetalation step with the palladium complex. wikipedia.orgorganic-chemistry.org

The mechanism involves the reaction of the boronic acid with the base (e.g., hydroxide or carbonate) to form a tetracoordinate borate (B1201080) anion, such as [isoquinoline-5-B(OH)3]-. semanticscholar.orgresearchgate.net This anionic borate is significantly more reactive towards the palladium(II) halide complex than the neutral boronic acid, thereby accelerating the rate of transmetalation. semanticscholar.orgresearchgate.net The selection of the base and its stoichiometry can influence the reaction's selectivity, particularly in competitive coupling scenarios. semanticscholar.orgresearchgate.net Studies have shown that using a smaller amount of base can favor the reactivity of the boronic acid with a lower pKa. researchgate.net

Bases can also have other effects on the reaction. They are involved in the formation of the active palladium complex and can accelerate the final reductive elimination step. wikipedia.org However, the role of the base can be complex, with some negative effects observed, such as the formation of unreactive arylborates or interference from the base's counter-cation. researchgate.net The choice of base is therefore critical for optimizing the yield and efficiency of cross-coupling reactions with this compound. Common bases used in Suzuki-Miyaura reactions include carbonates (e.g., Na2CO3, K2CO3, Cs2CO3), phosphates (e.g., K3PO4), and hydroxides (e.g., NaOH, Ba(OH)2). researchgate.netresearchgate.net In some cases, for substrates sensitive to hydrolysis, anhydrous conditions with bases like potassium phosphate are employed. researchgate.net

Base Type General Role in Suzuki-Miyaura Coupling Potential Impact on this compound Reactions
Carbonates (e.g., Na2CO3, K2CO3)Effective in a wide range of Suzuki couplings.Generally suitable for coupling with various aryl and heteroaryl halides.
Phosphates (e.g., K3PO4)Often used in anhydrous conditions for sensitive substrates.May be beneficial for preventing protodeboronation of the isoquinoline moiety.
Hydroxides (e.g., NaOH, Ba(OH)2)Strong bases that can be very effective.Can promote high reaction rates but may also lead to side reactions if not carefully controlled.
Fluorides (e.g., KF)Can activate boronic acids without affecting base-labile groups.Useful when other functional groups on the coupling partners are sensitive to stronger bases.

Scope and Substrate Generality

This compound is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the synthesis of a wide range of 5-aryl and 5-heteroaryl isoquinolines. These products are of significant interest in medicinal chemistry and materials science. The reactivity of the coupling partners generally follows established trends for Suzuki-Miyaura reactions.

Electron-rich and electron-neutral aryl halides typically couple efficiently with this compound. The reaction also accommodates a variety of functional groups on the aryl halide partner. For heteroaryl halides, reactivity can be more varied. Electron-deficient heteroaryl halides tend to be more reactive than their electron-rich counterparts. acs.org This allows for the coupling of this compound with a broad spectrum of heterocyclic systems, including pyridines, pyrimidines, thiophenes, and furans. acs.org For instance, an this compound has been successfully, though inefficiently, coupled with a naphthyl trifluoromethanesulfonate, highlighting its utility with different activating groups on the coupling partner. thieme-connect.de The synthesis of biheteroaryl compounds through these methods is a powerful tool for creating complex molecular architectures. acs.org

Aryl/Heteroaryl Halide General Reactivity Example Product Core
Electron-rich Aryl Halides (e.g., 4-methoxyphenyl bromide)Good5-(4-methoxyphenyl)isoquinoline
Electron-neutral Aryl Halides (e.g., Phenyl bromide)Good5-Phenylisoquinoline
Electron-deficient Aryl Halides (e.g., 4-nitrophenyl bromide)Excellent5-(4-nitrophenyl)isoquinoline
Electron-deficient Heteroaryl Halides (e.g., 2-chloropyridine)Good to Excellent5-(Pyridin-2-yl)isoquinoline
Electron-rich Heteroaryl Halides (e.g., 2-bromofuran)Moderate to Good5-(Furan-2-yl)isoquinoline

The Suzuki-Miyaura coupling is not limited to aryl and heteroaryl partners; it can also be effectively applied to the reaction of boronic acids with vinyl halides. While specific examples detailing the reaction of this compound with vinyl chlorides are not abundant in the literature, the general reactivity patterns of Suzuki couplings suggest that this transformation is feasible. Palladium catalysts, such as those derived from Pd2(dba)3 with bulky phosphine ligands like P(t-Bu)3, are known to effectively catalyze the cross-coupling of arylboronic acids with vinyl chlorides, often at room temperature. organic-chemistry.org This methodology allows for the formation of 5-vinylisoquinolines, which are valuable intermediates for further synthetic transformations. The stereochemistry of the vinyl chloride is typically retained in the coupled product.

While this compound is a valuable reagent, challenges can arise, particularly due to its nature as a heteroaryl boron derivative. A significant issue with heteroaryl boronic acids is their propensity to undergo competitive protodeboronation, where the boronic acid group is replaced by a hydrogen atom. nih.gov This side reaction can be exacerbated by the reaction conditions, particularly in the presence of water and certain bases.

Furthermore, the Lewis-basic nitrogen atom in the isoquinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and lower reaction yields. nih.gov Electron-deficient heteroarylboronic acids, in general, have been observed to be less reactive than their electron-rich or electron-neutral counterparts. acs.org This reduced reactivity can necessitate more forcing reaction conditions or the use of more specialized catalytic systems to achieve efficient coupling. Strategies to mitigate these challenges include the use of anhydrous reaction conditions, careful selection of the base and solvent, and the employment of boronic esters, which can exhibit different reactivity and stability profiles compared to the corresponding boronic acids. nih.gov

Other Cross-Coupling Reactions

Chan-Lam Coupling Reactions

Beyond palladium-catalyzed reactions, this compound is a potential substrate for other types of cross-coupling reactions, most notably the Chan-Lam coupling. organic-chemistry.orgwikipedia.org This reaction involves the copper-catalyzed formation of a carbon-heteroatom bond between a boronic acid and an N-H or O-H containing compound, such as an amine or an alcohol. organic-chemistry.orgwikipedia.org The Chan-Lam coupling is attractive due to its often mild reaction conditions, which can include proceeding at room temperature and being open to the air. organic-chemistry.orgwikipedia.org

Boronic Acid Mannich (BAM) Reaction

The Boronic Acid Mannich (BAM) reaction, also known as the Petasis reaction, is a versatile multicomponent reaction that involves an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to form substituted amines. This reaction is valued for its operational simplicity and its ability to create carbon-carbon and carbon-nitrogen bonds in a single step. In this transformation, the boronic acid acts as the nucleophilic component.

A review of available scientific literature does not provide specific examples or detailed studies of this compound being employed as the boronic acid component in the Boronic Acid Mannich reaction.

Petasis Reaction

As a variant of the Mannich reaction, the Petasis three-component reaction is a powerful tool for the synthesis of highly functionalized amines, including α-amino acids. The reaction proceeds between a boronic acid, an amine, and a carbonyl derivative. The scope of the reaction is broad, accommodating a wide range of substituents on each component.

While isoquinolines can be involved in Petasis-type reactions as the amine component after activation, there is a lack of specific documented research where this compound itself serves as the organoboronic acid substrate in this transformation.

Boronic Acid Catalysis

Boronic acids can function as mild Lewis acid catalysts for a variety of organic transformations. chemimpex.com This catalytic activity stems from the electron-deficient nature of the boron atom. Boronic acid catalysis often involves the activation of hydroxyl-containing compounds, such as alcohols and carboxylic acids, facilitating reactions that might otherwise require harsh conditions or stoichiometric activating agents.

While this is an established field for many arylboronic acids, specific studies detailing the catalytic use of this compound are limited. Its application is more commonly documented as a reagent in cross-coupling reactions. thieme-connect.deacs.orgnih.govgoogle.com

Lewis Acidity of Boron in Catalysis

The catalytic activity of boronic acids is fundamentally linked to the Lewis acidic character of the boron atom. The empty p-orbital on the sp²-hybridized boron atom can accept a pair of electrons from a Lewis base, such as an oxygen or nitrogen atom in a substrate. This interaction activates the substrate towards subsequent chemical transformation. The Lewis acidity can be tuned by the electronic properties of the organic substituent attached to the boron atom.

The specific Lewis acidity of this compound and its direct application in leveraging this property for catalysis has not been extensively characterized in the reviewed literature.

Activation of Hydroxy Groups

A key application of boronic acid catalysis is the activation of hydroxy groups in alcohols and carboxylic acids. Boronic acids can reversibly form covalent ester linkages (boronate esters) with these functional groups. This temporary transformation can make the hydroxy group a better leaving group or activate an adjacent part of the molecule, enabling a range of subsequent reactions without the need for traditional protecting group strategies.

There are no specific, detailed research findings available that demonstrate the use of this compound as a catalyst for the activation of hydroxy groups.

Catalytic Applications in Dehydration, Carbonyl Condensation, Acylation, Alkylation, Cycloaddition

The catalytic utility of arylboronic acids extends to a wide array of fundamental organic reactions:

Dehydration: Catalyzing the elimination of water.

Carbonyl Condensation: Facilitating reactions like aldol or Knoevenagel condensations.

Acylation: Promoting the formation of esters and amides from carboxylic acids.

Alkylation: Enabling the formation of carbon-carbon bonds through the activation of alcohols as electrophiles.

Cycloaddition: Catalyzing reactions like the Diels-Alder reaction through Lewis acid activation of the dienophile.

While these are recognized applications for the boronic acid functional group, the scientific literature lacks specific examples where this compound is employed as a catalyst for these transformations. One study describes a catalyst-free, thermo-promoted annulation reaction between arylboronic acids and anthranils to produce acridines, where this compound was used as a substrate, not a catalyst. researchgate.net Similarly, its use has been noted as a reagent in inefficient palladium-catalyzed coupling and acylation reactions, rather than as a catalyst for these processes. thieme-connect.de

Applications of Isoquinoline 5 Boronic Acid in Medicinal Chemistry and Drug Discovery

A Versatile Building Block in Pharmaceutical Synthesis

Isoquinoline-5-boronic acid's utility in pharmaceutical synthesis is primarily attributed to its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds, a fundamental process in the construction of intricate molecular architectures. chemimpex.com

Synthesis of Complex Organic Molecules

The boronic acid functional group on the isoquinoline (B145761) scaffold allows for the precise and efficient connection with other organic molecules, facilitating the assembly of complex structures. chemimpex.com The Suzuki-Miyaura coupling, for instance, enables the joining of the isoquinoline core to various aryl or heteroaryl partners, leading to a diverse range of compounds that would be challenging to synthesize through other methods. This versatility is crucial for creating libraries of novel molecules for drug screening.

Development of Potential Therapeutic Agents

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds, including numerous approved drugs. mdpi.comresearchgate.net By using this compound, medicinal chemists can readily introduce this important scaffold into new molecular designs, thereby increasing the likelihood of discovering novel therapeutic agents for a wide array of diseases. chemimpex.comnih.gov

Construction of Heterocycles

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are of paramount importance in drug discovery. Isoquinoline itself is a nitrogen-containing heterocycle. This compound serves as a key precursor for the synthesis of more complex, fused heterocyclic systems. chemimpex.com These intricate structures often exhibit unique biological activities and are the focus of much research in the quest for new medicines.

Drug Discovery and Development

The application of this compound extends directly into the realm of drug discovery and development, with a significant focus on creating targeted therapies and novel anticancer agents.

Targeted Therapies for Diseases

Targeted therapies are a cornerstone of modern medicine, designed to act on specific molecular targets associated with a particular disease, thereby increasing efficacy and reducing side effects. researchgate.netnih.gov Phenylboronic acids, including this compound, have garnered interest for their potential in targeted cancer therapy due to their ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells. researchgate.net This targeting ability can be harnessed to deliver cytotoxic agents directly to tumor cells.

Anticancer Agents

The isoquinoline scaffold is present in a multitude of natural and synthetic compounds that exhibit potent anticancer activity. nih.govnih.gov These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation, and the disruption of DNA replication in tumor cells. The synthesis of novel isoquinoline-based compounds, facilitated by reagents like this compound, is a highly active area of cancer research.

Detailed research findings have demonstrated the significant anticancer potential of various isoquinoline derivatives. The following tables present the cytotoxic activity of several such compounds against a range of human cancer cell lines, reported as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Cytotoxic Activity of Lamellarin Derivatives (Pyrrolo[2,1-a]isoquinolines)
CompoundCancer Cell LineIC50 (µM)
Lamellarin D IMR32 (Neuroblastoma)0.019
HeLa (Cervical Cancer)0.040
SH-SY5Y (Neuroblastoma)0.038
Lamellarin M IMR32 (Neuroblastoma)-
HeLa (Cervical Cancer)-
SH-SY5Y (Neuroblastoma)-
Lamellarin N IMR32 (Neuroblastoma)-
HeLa (Cervical Cancer)-
SH-SY5Y (Neuroblastoma)-
Lamellarin H 8 Human Tumor Cell Lines (Mean)4.0
Lamellarin α 8 Human Tumor Cell Lines (Mean)2.9
Lamellarin C 10 Human Tumor Cell Lines0.0004 - 0.0194
Lamellarin U 10 Human Tumor Cell Lines0.0004 - 0.0194

Data sourced from a comprehensive review on pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds. The IC50 values for Lamellarins M and N were reported as highly potent but specific values for these cell lines were not provided in the source. rsc.org

Antiproliferative Activity of Substituted Imidazo[4,5-b]pyridines
CompoundCancer Cell LineIC50 (µM)
Compound 13 (4-hydroxyphenyl substituted) Capan-1 (Pancreatic)1.50 - 1.87
HL-60 (Leukemia)1.50 - 1.87
Z-132 (Lymphoma)1.50 - 1.87
Compound 19 (N-methyl, hydroxyl substituted) Capan-1 (Pancreatic)1.45 - 1.90
LN-229 (Glioblastoma)1.45 - 1.90
DND-41 (Leukemia)1.45 - 1.90
K-562 (Leukemia)1.45 - 1.90
Z-138 (Lymphoma)1.45 - 1.90

These compounds were synthesized via Suzuki coupling, a reaction for which this compound is a key reagent. nih.gov

Anticancer Activity of Novel Quinoline (B57606) Derivatives
CompoundCancer Cell LineIC50 (µM)
Compound 20 HepG-2 (Liver)< 7.40
HCT-116 (Colon)< 9.32
MCF-7 (Breast)< 10.41
Compound 21 HepG-2 (Liver)< 7.40
HCT-116 (Colon)< 9.32
MCF-7 (Breast)< 10.41
Compound 22 HepG-2 (Liver)< 7.40
HCT-116 (Colon)< 9.32
MCF-7 (Breast)< 10.41
Compound 25 HepG-2 (Liver)< 7.40
HCT-116 (Colon)< 9.32
MCF-7 (Breast)< 10.41

These quinoline derivatives exhibited superior cytotoxic activities compared to the reference drug colchicine. nih.gov

Antiviral Agents

Isoquinoline compounds have been investigated for their potential in creating antiviral products. Research indicates that these compounds may offer preventive and therapeutic effects against diseases caused by various viruses. google.com Animal and in-vitro studies have shown that isoquinoline compounds can exhibit a range of bioactivities, including antiviral, antibacterial, and anti-inflammatory effects. google.com The antiviral mechanism of isoquinoline alkaloids can involve targeting various stages of the viral life cycle. dntb.gov.ua For instance, some isoquinoline alkaloids have demonstrated inhibitory effects on rotavirus. google.com

In the context of recent viral pandemics, isoquinoline-containing alkaloids have been identified as having high potential to combat SARS-CoV-2. nih.govresearchgate.net Many of these alkaloids possess both strong antiviral and significant anti-inflammatory properties. nih.govresearchgate.net This dual action is particularly relevant for managing viral infections that induce hyper-inflammatory states. researchgate.net While broad studies on isoquinoline derivatives show promise, specific research focusing directly on the antiviral applications of this compound is an emerging area. The development of derivatives, such as isoquinolone compounds, has been pursued to create viral polymerase inhibitors, for example, against influenza viruses. nih.gov

Enzyme Inhibition

Boronic acid compounds have been widely developed as inhibitors for various enzymes since the FDA approval of Bortezomib, a proteasome inhibitor. researchgate.netnih.gov The boronic acid moiety can act as a transition-state analog, forming a stable, tetrahedral intermediate with key active site residues of the target enzyme, often a serine or threonine. researchgate.netnih.govmdpi.com This mechanism underpins its application in designing inhibitors for enzymes like proteasomes and serine proteases. researchgate.netnih.gov this compound serves as a key structural motif in the development of inhibitors for several important enzyme classes.

Proteasome Inhibitors

The proteasome is a critical cellular complex responsible for protein degradation, making it a key target in cancer therapy. nih.gov Proteasome inhibitors disrupt this process, leading to the accumulation of regulatory proteins, which can induce apoptosis (programmed cell death) in cancer cells. nih.gov Boronic acids are a well-established class of proteasome inhibitors. nih.gov The first-in-class drug, Bortezomib, is a dipeptidyl boronic acid that reversibly inhibits the chymotrypsin-like (β5) subunit of the 20S proteasome. nih.govoup.comselleckchem.com

While specific studies focusing solely on this compound as a proteasome inhibitor are not extensively detailed in the provided context, the synthesis of boronic acid derivatives of natural products has been a strategy to enhance proteasome inhibitory activity. For example, derivatives of tyropeptin containing a boronic acid moiety showed improved inhibitory effects compared to the parent compound. mdpi.com The development of oral proteasome inhibitors like Delanzomib, which features a peptide-like backbone with a boronate warhead, highlights the ongoing interest in boronic acid-based compounds for targeting the proteasome. mdpi.com

Inhibitors of Autotaxin

Autotaxin (ATX) is a secreted enzyme that produces the bioactive signaling lipid lysophosphatidic acid (LPA). nih.govacs.org The ATX-LPA signaling pathway is implicated in various pathological conditions, including cancer, inflammation, and fibrosis, making ATX an attractive drug target. nih.govacs.org

Structure-based drug design has led to the development of potent boronic acid-based inhibitors of ATX. nih.govacs.org The boronic acid moiety is designed to rationally target the threonine (Thr209) oxygen nucleophile in the ATX active site. nih.govmdpi.com This interaction mimics the tetrahedral transition state of the enzyme's natural substrate hydrolysis. nih.govacs.org Research has demonstrated that incorporating a boronic acid can significantly improve potency compared to analogous compounds with a carboxylic acid. mdpi.com For example, the inhibitor HA155 features a boronic acid that forms a covalent bond with the active site threonine, while other parts of the molecule occupy a hydrophobic pocket responsible for lipid binding. nih.govacs.org Although the specific compound this compound is not explicitly named as a standalone inhibitor, its structural motif is relevant to the design of more complex boronic acid-based ATX inhibitors.

Compound Target Inhibition (IC50) Mechanism of Action
HA155Autotaxin (ATX)5.7 nMCovalent interaction of boronic acid with active site threonine (Thr209). nih.govmdpi.com
HA130Autotaxin (ATX)-Boronic acid interacts with Thr209. mdpi.com
HER2 Inhibition

Human Epidermal Growth Factor Receptor 2 (HER2, also known as ERBB2) is a key therapeutic target in certain cancers, particularly HER2-positive breast cancer. nih.govrsc.org Developing selective inhibitors of HER2 over other members of the EGFR family remains a significant goal in drug discovery. nih.govrsc.org

This compound is utilized as a key reagent in the synthesis of novel HER2 inhibitors. Specifically, it is used in palladium-catalyzed Suzuki coupling reactions to create complex isoquinoline-tethered quinazoline (B50416) derivatives. nih.gov In these syntheses, an iodo-quinazoline core is coupled with an aryl boronic acid, such as this compound, to generate the final inhibitor structure. nih.gov

Compound Class Synthesis Method Target Observed Activity
Isoquinoline-tethered quinazolinesSuzuki coupling with aryl boronic acidsHER2 KinaseGood inhibitory activity against HER2 and proliferation of SKBR3 cells. nih.gov
Compound 14a (isoquinoline with triazole)Multi-step synthesis involving boronic acidsSKBR3 cellsIC50 of 103 nM. nih.gov
Kinase Inhibition (e.g., TBK1, IKKε)

TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are noncanonical IKK family members that are crucial in regulating inflammatory signaling pathways and also play roles in oncogenesis. researchgate.netnih.gov They have emerged as important targets for cancer and inflammatory diseases. researchgate.net

Several dual inhibitors of TBK1 and IKKε have been developed. While the specific use of this compound as a direct inhibitor is not detailed, the isoquinoline scaffold is a component in related kinase inhibitors. The development of potent and selective inhibitors often involves exploring various heterocyclic scaffolds. For example, TBK1/IKKε-IN-5 is a potent dual inhibitor with nanomolar efficacy. selleckchem.com The exploration of diverse chemical structures, including isoquinoline derivatives, is a key strategy in identifying novel kinase inhibitors.

Compound Target(s) Inhibition (IC50)
BX-795TBK1, IKKε6 nM, 41 nM
MRT67307TBK1, IKKε19 nM, 160 nM
TBK1/IKKε-IN-5TBK1, IKKε1.0 nM, 5.6 nM

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies help optimize potency, selectivity, and other pharmacological properties.

For HER2 inhibitors synthesized using this compound, SAR analysis indicates that the isoquinoline moiety itself contributes significantly to the compound's activity against HER2-dependent cells. nih.gov When comparing derivatives, the replacement of a quinoline moiety with an isoquinoline can lead to enhanced cellular activity and improved anti-proliferative effects. nih.gov

In broader studies of isoquinoline-based compounds, SAR has shown that substituents at various positions on the isoquinoline ring system are critical for biological activity. For example, in a series of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, substituents at the 5- and 8-positions were found to significantly impact potency. nih.gov Similarly, in the development of antitumor agents, modifications to the isoquinoline core are systematically performed to identify the most active analogs. nih.gov These principles are directly applicable to optimizing derivatives of this compound for various therapeutic targets. The boronic acid group itself is a bioisostere for other functionalities, and its incorporation into scaffolds like combretastatin (B1194345) A-4 has been shown to produce compounds with significant cytotoxicity, suggesting that the boronic acid may interact with additional cellular targets beyond the primary design target. odu.edu

Prodrug Strategies

The strategic design of prodrugs represents a pivotal approach in medicinal chemistry to overcome undesirable pharmacokinetic and pharmacodynamic properties of pharmacologically active agents. Prodrugs are inactive derivatives of a drug molecule that undergo transformation in vivo to release the active parent drug. This approach can enhance properties such as solubility, permeability, stability, and targeted delivery, thereby improving the therapeutic index of a drug. In the context of this compound, its inherent chemical functionalities offer a conceptual framework for its application in prodrug design, particularly leveraging the boronic acid moiety as a trigger for drug release in specific physiological environments.

While specific prodrugs based on this compound are not extensively detailed in currently available research, the well-established principles of boronic acid-based prodrugs provide a strong basis for its potential applications. A predominant strategy involves the use of the boronic acid group as a reactive oxygen species (ROS)-responsive promoiety. nih.govbohrium.com

ROS-Responsive Prodrugs

A significant body of research has focused on the development of prodrugs that are activated by elevated levels of reactive oxygen species (ROS), a hallmark of the microenvironment of tumors and inflamed tissues. thieme-connect.denih.gov Arylboronic acids and their esters are particularly well-suited for this strategy. The fundamental mechanism involves the oxidative cleavage of the carbon-boron (C-B) bond by ROS, such as hydrogen peroxide (H₂O₂), which are present at higher concentrations in pathological tissues compared to healthy cells. nih.gov This selective cleavage results in the release of the parent drug and a corresponding phenol, along with non-toxic boric acid. nih.gov

The general mechanism for the activation of an arylboronic acid-based prodrug by hydrogen peroxide is illustrated below:

Oxidation: The boronic acid moiety reacts with H₂O₂.

Rearrangement: An intermediate is formed which then undergoes rearrangement.

Hydrolysis: The unstable intermediate is hydrolyzed to release the active drug (often containing a hydroxyl group at the position of the original C-B bond) and boric acid.

This targeted release mechanism minimizes systemic exposure to the active drug, thereby reducing off-target toxicity and enhancing the therapeutic window.

Potential Application of this compound in Prodrug Design

Based on these principles, this compound could theoretically be incorporated into a prodrug in several ways:

As a Promoietety: The this compound itself could be attached to a parent drug that contains a hydroxyl or amine group. In this scenario, the this compound would act as the ROS-responsive trigger. Upon reaching the target tissue with high ROS levels, the C-B bond would be cleaved, releasing the active drug.

As a Core Scaffold: A therapeutically active isoquinoline-based molecule could be modified to include a boronic acid at the 5-position, rendering it inactive. This prodrug would then be activated in a ROS-rich environment, where the boronic acid is replaced by a hydroxyl group, thereby restoring the pharmacological activity of the isoquinoline scaffold.

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. nih.gov Therefore, the development of prodrugs of isoquinoline-based therapeutic agents using a boronic acid moiety is a rational and promising strategy.

Research Findings on Analogous Boronic Acid Prodrugs

While direct research on this compound prodrugs is limited, extensive studies on other arylboronic acid prodrugs have demonstrated the viability of this approach. These studies provide a strong foundation for the potential development of this compound-based prodrugs.

Parent Drug Class Prodrug Strategy Activation Trigger Therapeutic Goal
Histone Deacetylase (HDAC) InhibitorsMasking a hydroxamic acid group with a boronic ester.Reactive Oxygen Species (ROS)Targeted delivery to cancer cells to minimize systemic toxicity.
DNA Alkylating AgentsAttaching an arylboronate group to a nitrogen mustard.Reactive Oxygen Species (ROS)Selective activation of the cytotoxic agent in the tumor microenvironment.
Selective Estrogen Receptor Modulators (SERMs)Masking a phenolic hydroxyl group with a boronic acid.Reactive Oxygen Species (ROS)Targeted therapy for estrogen receptor-positive breast cancer.

This table is generated based on established prodrug strategies for arylboronic acids and represents a conceptual application to this compound.

These examples underscore the versatility of the boronic acid promoiety in developing targeted therapies. The successful application of this strategy to a variety of parent drugs suggests that this compound could be a valuable tool in the design of novel, targeted prodrugs for a range of diseases characterized by oxidative stress. Further research is warranted to explore the synthesis and efficacy of such prodrugs.

Applications in Material Science and Advanced Materials

Development of Advanced Materials

The application of isoquinoline-5-boronic acid in material science is primarily centered on its ability to participate in reactions that form robust and functional materials. It serves as a key ingredient in the synthesis of polymers and nanomaterials and shows potential in the fields of electronics and catalysis. chemimpex.com

This compound is utilized in the creation of advanced polymers and nanomaterials. chemimpex.com The boronic acid group can form reversible covalent bonds with diols, a feature that is exploited to create "smart" polymers and hydrogels that respond to changes in pH or the presence of specific molecules like glucose. rsc.orgresearchgate.net These materials have potential applications in drug delivery systems and diagnostics. chemimpex.com

Boronic acid-decorated copolymers have garnered significant interest for their saccharide-responsive properties, which are applicable in areas such as polymeric glucose sensors and cell capture. rsc.org The synthesis of polymers containing boronic acids can be challenging, but various strategies have been developed, including the polymerization of unprotected boronic acid monomers, the use of protected boronate ester monomers, and post-polymerization modification reactions. rsc.orgnih.gov The integration of this compound into these polymer structures can impart specific optical or binding properties derived from the isoquinoline (B145761) unit.

In the field of nanomaterials, boronic acids are used to functionalize nanoparticles, creating new materials for sensing and catalysis. rsc.org The isoquinoline moiety can influence the self-assembly of these nanomaterials, leading to ordered structures with unique electronic and optical characteristics.

The properties of isoquinoline derivatives suggest their utility in the development of conductive materials and sensors, indicating a potential role for this compound in organic electronics. amerigoscientific.com The design of conjugated polymers, which are fundamental to organic electronics, relies on the specific structure of the monomer units to control the material's energy levels and intermolecular interactions. rsc.org The incorporation of the isoquinoline unit into such polymers could be used to fine-tune these properties.

In catalysis, boronic acids are recognized for their role as Lewis acid catalysts in a variety of organic reactions, including C-C, C-O, and C-N bond-forming reactions. rsc.orgrsc.org They can activate hydroxyl groups and carboxylic acids under mild conditions. rsc.orgresearchgate.net While specific catalytic applications of this compound are not extensively detailed in the provided results, the known catalytic activity of boronic acids and the unique electronic nature of the isoquinoline ring system suggest its potential as a catalyst or ligand in various chemical transformations. rsc.orgnih.gov For instance, arylboronic acids have been shown to catalyze the alkylation of quinolines, demonstrating a triple role as a catalyst in reduction and alkylation sequences. rsc.orgnih.gov

Fluorescent Probes and Sensors

This compound and its derivatives are valuable components in the design of fluorescent probes and sensors due to the intrinsic fluorescence of the isoquinoline nucleus and the versatile binding capabilities of the boronic acid group. chemimpex.comrsc.org These sensors are designed to detect a range of biologically and environmentally significant analytes.

Fluorescent probes are indispensable tools for visualizing biological processes in real-time within living cells. chemimpex.commdpi.com Boronate-based fluorescent probes have been developed for imaging cellular hydrogen peroxide and other reactive oxygen species. berkeley.edufrontiersin.org These probes often utilize a mechanism where the boronate group quenches the fluorescence of a fluorophore, and upon reaction with the analyte, the fluorescence is restored. nih.gov this compound can serve as a core component of such probes, where the isoquinoline moiety acts as the fluorophore. chemimpex.com The development of long-wavelength fluorescent probes is particularly important to minimize background fluorescence from biological samples, and boronic acid-containing agents are being designed for applications such as dual-color imaging in living cells. mdpi.com

The ability of boronic acids to reversibly bind with diols makes them ideal for the development of carbohydrate sensors. rsc.orgnih.govnih.gov This interaction forms a cyclic boronate ester, which can lead to a detectable change in the fluorescence of an attached fluorophore. rsc.orgnih.gov this compound-based sensors can exhibit changes in their fluorescence properties upon binding to saccharides. rsc.org

The design of these sensors often involves positioning the boronic acid group in proximity to a fluorescent reporter, such as the isoquinoline ring. The binding of a carbohydrate alters the electronic properties of the boronic acid, which in turn modulates the fluorescence of the reporter. nih.gov This principle has been widely applied in the development of sensors for glucose and other monosaccharides, with the goal of creating continuous and non-invasive monitoring systems. nih.govdcu.ie

Table 1: Examples of Boronic Acid-Based Fluorescent Sensors and their Properties

Sensor Type Analyte Principle of Detection Reference
Anthracene Boronic Acid Sugars Photoinduced Electron Transfer (PET) nih.gov
Quinolinium-based Boronic Acid Monosaccharides Fluorescence Quenching nih.govdcu.ie
This compound α-hydroxyacids, Fructose (B13574) Fluorescence quenching or enhancement rsc.org

The utility of this compound extends to the broader recognition of compounds containing 1,2- or 1,3-diols. rsc.orgnih.gov This includes not only carbohydrates but also catechols and α-hydroxyacids. rsc.orgmdpi.com The binding affinity and selectivity of boronic acids for different diols can be tuned by modifying the structure of the boronic acid receptor. mdpi.com

A detailed study of 5-isoquinolineboronic acid (5-IQBA) revealed its strong binding affinity for α-hydroxyacids, with stability constants reaching up to 104–105 M−1 at an optimal pH between 4 and 5 for analytes like tartaric and citric acids. rsc.org Interestingly, the fluorescence intensity of 5-IQBA is reduced upon complexation with α-hydroxyacids, but it is enhanced when binding to fructose. rsc.org This differential response is attributed to different binding mechanisms. α-hydroxycarboxylates bind to the protonated form of the boronic acid, while fructose binds to the zwitterionic or anionic form. rsc.org This highlights the nuanced recognition capabilities of this compound.

Furthermore, a zwitterionic heterocyclic boronic acid based on 4-isoquinolineboronic acid has shown exceptionally high binding affinity for sialic acid under acidic conditions, expanding the scope of biorecognition beyond the typical vicinal diols targeted under neutral or alkaline conditions. nih.gov

Table 2: Binding Properties of 5-Isoquinolineboronic Acid (5-IQBA) with Diol-Containing Compounds

Analyte Optimal pH for Binding Effect on Fluorescence Binding Mechanism Reference
α-hydroxyacids (e.g., Tartaric acid, Citric acid) 4-5 Reduction Binds to the fully protonated form of the boronic acid rsc.org
Kinetic and Thermodynamic Binding Properties

The utility of this compound in advanced materials is fundamentally governed by its kinetic and thermodynamic binding properties. The boronic acid moiety is the primary functional group responsible for its binding interactions, most notably its ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. chemimpex.comnih.gov

Thermodynamic properties describe the stability of the complex formed between this compound and a diol-containing target. The key parameter is the binding affinity (often expressed as the dissociation constant, Kd), which indicates the concentration of ligand required to occupy half of the available binding sites at equilibrium. A lower Kd value signifies a more stable complex. This binding is a pH-dependent equilibrium; the boronic acid, which is trigonal (sp2 hybridized), must first convert to a tetrahedral boronate anion (sp3 hybridized) to effectively bind a diol. nih.gov This conversion is favored at pH values greater than the pKa of the boronic acid. nih.gov

Kinetic properties relate to the speed at which these binding events occur. These are defined by the association rate constant (kon or k1) and the dissociation rate constant (koff or k2). nih.gov The association rate describes how quickly the this compound binds to its target, while the dissociation rate describes how quickly the resulting complex falls apart. nih.gov These rates are crucial in applications like sensors, where a rapid response is necessary, or in controlled-release systems, where the dissociation rate dictates the release profile of a payload. The analysis of these rates involves measuring the time course of compound binding to a target. nih.gov

The specific thermodynamic and kinetic parameters for this compound are highly dependent on the binding partner and the environmental conditions (e.g., pH, temperature, solvent). Experimental determination is required to quantify these properties for any given material or system.

Table 1: Conceptual Kinetic and Thermodynamic Binding Parameters This table is illustrative of the parameters studied in binding analysis and does not represent experimental data for this compound.

ParameterSymbolDescriptionSignificance in Material Science
Thermodynamic
Dissociation ConstantKdConcentration at which 50% of the target is bound at equilibrium.Measures the stability of the bond; crucial for designing materials with specific binding strength.
Kinetic
Association Rate ConstantkonRate of complex formation.Determines how quickly a material can respond to the presence of a target substance (e.g., in a sensor).
Dissociation Rate ConstantkoffRate of complex breakdown.Governs the release rate in drug delivery systems or the signal decay in a reversible sensor.

Detection of Other Substances (e.g., Catecholamines, Reactive Oxygen Species, Ionic Compounds)

The unique reactivity of the boronic acid group makes this compound a versatile component in sensors for a variety of analytes.

Catecholamines: Catecholamines, such as dopamine, epinephrine, and norepinephrine, feature a cis-diol group in their structure. This compound can selectively bind to this group, forming a five- or six-membered cyclic ester. nih.gov This interaction is reversible and can be controlled by adjusting the pH of the medium. nih.gov This specific binding event can be translated into a detectable signal (e.g., fluorescent or electrochemical), allowing for the sensitive and selective detection of catecholamines for applications like clinical screening for certain tumors.

Reactive Oxygen Species (ROS): Boronate compounds can be used as probes for detecting certain reactive oxygen species. For instance, phenylboronic acid and its derivatives can be oxidized by nucleophilic two-electron oxidants like hydrogen peroxide (H₂O₂), resulting in the formation of a phenol. nih.gov This chemical transformation can be coupled to a signaling mechanism, such as a change in fluorescence, to indicate the presence and concentration of specific ROS.

Ionic Compounds: Specially designed boronic acid-containing molecules have been shown to act as fluorescent probes for ionic compounds, particularly anions like fluoride (F⁻) and cyanide (CN⁻). nih.govresearchgate.net The boronic acid moiety acts as a Lewis acid that can directly bind with these nucleophilic anions. nih.gov This binding alters the electronic properties of the molecule, leading to a detectable change in its fluorescence spectrum, enabling ratiometric and colorimetric sensing. researchgate.net For example, quinolinium-based boronic acid probes have been developed to combine the fluoride/cyanide sensing of the boronic acid with the halide (chloride, bromide, iodide) sensing capability of the quinolinium nucleus. researchgate.net

Table 2: Detection Applications of Boronic Acid Functionality

Target SubstanceClassPrinciple of Detection
Dopamine, EpinephrineCatecholamineReversible covalent bond formation with the cis-diol group.
Hydrogen Peroxide (H₂O₂)Reactive Oxygen SpeciesOxidation of the boronic acid to a phenol. nih.gov
Fluoride (F⁻), Cyanide (CN⁻)Ionic Compound (Anion)Lewis acid-base interaction between boron and the anion. nih.govresearchgate.net

Bioconjugation Processes

Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule such as a protein or peptide. This compound is utilized in these processes due to the boronic acid group's ability to form stable, yet reversible, covalent bonds with diol-containing biomolecules. chemimpex.com This provides a method for site-selective modification of proteins and other biological macromolecules under biocompatible conditions. chemimpex.com This reactivity is a cornerstone for creating more complex, functional constructs for therapeutic and diagnostic purposes.

Attachment of Biomolecules to Surfaces

A critical application of bioconjugation is the immobilization of biomolecules onto surfaces, which is fundamental for creating devices like biosensors and microarrays. nih.gov this compound can act as a molecular linker to attach biomolecules to a substrate. This can be achieved by functionalizing the surface with diol groups and then introducing the biomolecule which has been modified with this compound. The boronic acid-diol interaction serves as a stable anchor. This method offers a controlled way to orient and attach biomolecules to surfaces for various analytical and diagnostic platforms.

Enhancement of Drug Delivery Systems

The development of "smart" drug delivery systems that release therapeutic agents in response to specific stimuli is a major goal in medicine. Boron-containing compounds, including boronic acids, are integral to creating these stimuli-responsive systems. The pH-dependent nature of the boronic acid-diol interaction is often exploited. A drug-carrier conjugate linked via a boronate ester can be designed to be stable in the bloodstream (at physiological pH ~7.4) but to dissociate and release the drug in the more acidic microenvironments often found in tumors or within specific cellular compartments (endosomes/lysosomes). This targeted release mechanism can enhance the efficacy of the drug while minimizing side effects.

Diagnostics

The properties of this compound in detection and bioconjugation directly translate to its use in diagnostics. By attaching specific recognition elements (like antibodies or enzymes) to a surface using boronate chemistry, highly specific diagnostic sensors can be created. Furthermore, its ability to bind directly with important biomarkers, such as catecholamines, allows for its use in developing assays for disease diagnosis and monitoring. The creation of fluorescent probes based on the this compound scaffold enables the visualization of cellular processes and the detection of analytes in biological imaging.

Advanced Research Directions and Future Perspectives

Green Chemistry and Sustainable Synthesis

The synthesis of isoquinoline (B145761) derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. jddhs.commdpi.com Traditional methods for creating the isoquinoline framework, such as the Bischler–Napieralski or Pictet–Spengler reactions, often require harsh conditions, toxic reagents, and hazardous solvents, leading to significant waste and poor atom economy. rsc.org In response, researchers are developing more sustainable alternatives that minimize waste, conserve energy, and utilize less hazardous substances. jddhs.com

Key green chemistry approaches applicable to the synthesis of isoquinoline-5-boronic acid and its derivatives include:

Aqueous Micellar Catalysis: Utilizing water as a solvent is a primary goal of green chemistry. rsc.org Micellar catalysis, which employs specially designed surfactants, creates nanoreactors in water that can enhance the solubility of organic compounds and facilitate reactions like the Suzuki-Miyaura coupling, a key reaction for boronic acids. rsc.org

Energy-Efficient Techniques: Methods such as microwave-assisted synthesis (MAS) and ultrasound-assisted reactions can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.comresearchgate.net

Solvent-Free Reactions: Performing reactions in the absence of solvents, for instance through mechanochemical grinding, represents a highly sustainable approach by eliminating solvent waste entirely. mdpi.com

Catalyst Innovation: The development of reusable, non-metal, or nanocatalysts helps to eliminate the need for hazardous heavy metals and allows for easier separation and recycling, further aligning with green chemistry goals. researchgate.net

A notable advancement is the development of technology enabling Suzuki-Miyaura couplings of N-methyliminodiacetic acid (MIDA) boronates, a stable form of boronic acids, to be conducted in water as the sole medium at room temperature. nih.gov This protocol eliminates the need for organic solvents throughout the entire process, from the reaction to product isolation, resulting in an extremely low environmental impact. nih.gov

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Isoquinolines
FeatureConventional Methods (e.g., Bischler-Napieralski)Green Chemistry Approaches
Solvents Often hazardous organic solventsWater, green solvents, or solvent-free conditions jddhs.comrsc.org
Reagents Strong acids (POCl₃, P₂O₅), toxic reagents rsc.orgMilder reagents, reusable catalysts researchgate.net
Energy High temperatures, long reaction timesMicrowave, ultrasound assistance for reduced energy use mdpi.com
Byproducts Significant generation of hazardous wasteMinimal waste, higher atom economy mdpi.comrsc.org
Overall Efficiency Multistep, lower yieldsFewer steps, improved yields, simpler purification researchgate.net

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the modification of the isoquinoline core without the need for pre-functionalized starting materials like organohalides. nih.govyoutube.com This approach offers a more efficient route to novel isoquinoline derivatives by directly forming carbon-carbon or carbon-heteroatom bonds. rsc.org

The application of C-H functionalization to quinolines and isoquinolines has been a significant area of research, with transition-metal catalysis playing a central role. mdpi.comnih.gov Various metals, including palladium (Pd), rhodium (Rh), and ruthenium (Ru), have been successfully employed to catalyze the coupling of the isoquinoline core with different partners, including boronic acids. nih.govorganic-chemistry.orgresearchgate.net These reactions can introduce aryl, alkyl, and other functional groups to specific positions on the heterocyclic ring. rsc.orgnih.gov

For instance, a scalable and direct functionalization of quinones with various boronic acids has been achieved at room temperature using a catalytic system of silver(I) nitrate and a persulfate co-oxidant. nih.gov This method avoids pre-halogenation steps and is tolerant of a wide range of functional groups. nih.govorganic-chemistry.org

Regioselective Functionalization

A primary challenge in the C-H functionalization of the isoquinoline ring is controlling the regioselectivity—that is, directing the new functional group to a specific carbon atom. mdpi.comnih.gov The isoquinoline scaffold has multiple C-H bonds with varying reactivity, making precise control difficult. youtube.com

Significant progress has been made in achieving regioselective functionalization through several strategies:

Directing Groups: By temporarily installing a directing group on the nitrogen atom or another part of the molecule, the metal catalyst can be guided to a specific C-H bond (often at the C8 position in quinolines or analogous positions in isoquinolines), leading to highly selective transformations. rsc.org

Catalyst and Ligand Control: The choice of the transition metal catalyst and the ligands coordinated to it can profoundly influence the site of functionalization. rsc.org

Substrate Control (N-oxides): The use of isoquinoline N-oxides can alter the electronic properties of the ring system, often directing functionalization to the C2 position. mdpi.comnih.gov Palladium-catalyzed C-H activation of N-methoxy benzamides with allenes has been shown to produce 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com Similarly, Ru(II)-catalyzed C-H activation has been used for the exclusive monohydroxymethylation of isoquinolines. researchgate.net

Table 2: Examples of Catalytic Systems for Regioselective C-H Functionalization
Catalyst SystemTarget PositionCoupling PartnerKey Feature
Pd(OAc)₂ / Ag₂CO₃C2 (of Quinoline (B57606) N-oxide)IndolesSelective C-H functionalization at position 3 of the indole nih.gov
Ru(II) complexesC1 (of Isoquinoline)ParaformaldehydeExclusive formation of monohydroxymethylated products researchgate.net
Palladium (II)C4 (of N-methoxy benzamides)2,3-Allenoic acid estersHigh regioselectivity in annulation to form hydroisoquinolones mdpi.com
Silver(I) nitrate / K₂S₂O₈VariousAryl and Alkyl Boronic AcidsDirect C-H functionalization of quinones at room temperature nih.govorganic-chemistry.org

Computational Chemistry and In Silico Studies

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and materials science, providing deep insights that complement experimental work. nih.gov These methods are crucial for understanding the properties of molecules like this compound at an atomic level, predicting their behavior, and guiding the design of new derivatives with enhanced properties. nih.gov

In silico techniques can be broadly categorized into ligand-based and structure-based approaches. nih.gov For this compound, these tools can be used to:

Predict Physicochemical Properties: Calculate properties such as molecular weight, lipophilicity (logP), and polar surface area, which are critical for assessing drug-likeness according to frameworks like Lipinski's rule of five. nih.govresearchgate.net

ADMET Profiling: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify potential liabilities early in the drug development process. nih.govnih.gov

Quantum Chemical Calculations: Employ methods like Density Functional Theory (DFT) to study the electronic structure, reactivity profile, and stability of the molecule. nih.govresearchgate.net

Molecular Docking and Mechanistic Insights

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a biological target, typically a protein or enzyme. researchgate.net This method is fundamental for understanding the mechanism of action of potential drugs and for structure-based drug design. nih.gov

For derivatives of this compound, molecular docking can:

Identify Binding Modes: Elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the active site of a target protein. mdpi.com

Predict Binding Affinity: Estimate the strength of the interaction, which helps in prioritizing compounds for synthesis and biological testing. nih.gov

Provide Mechanistic Insights: By visualizing the binding pose, researchers can understand how the boronic acid moiety or other functional groups contribute to biological activity, for example, by forming covalent or non-covalent bonds with key residues in an enzyme's active site. nih.gov

Combined with molecular dynamics (MD) simulations, which simulate the movement of atoms over time, these computational studies can provide a dynamic view of the ligand-receptor complex, confirming the stability of the predicted binding interactions. nih.govnih.gov

Iterative Synthesis through Selective Suzuki-Miyaura Transformations

The Suzuki-Miyaura cross-coupling is one of the most powerful and widely used reactions for forming carbon-carbon bonds, particularly in the synthesis of biaryls. researchgate.netsnnu.edu.cn An advanced application of this reaction is iterative synthesis, where sequential cross-coupling reactions are used to build complex molecules in a controlled, step-by-step manner. researchgate.net This strategy is particularly powerful for creating oligomers and complex natural products. nih.gov

This approach relies on bifunctional building blocks that contain both a reactive site (e.g., a boronic acid) and a protected or less reactive site (e.g., a halide). The key to iterative synthesis is the ability to selectively react one site while leaving the other intact for a subsequent coupling step. nih.gov

A significant breakthrough in this area is the use of N-methyliminodiacetic acid (MIDA) boronates. nih.gov The MIDA ligand protects the boronic acid, rendering it stable to a wide range of reaction conditions, including the Suzuki-Miyaura coupling itself. researchgate.netnih.gov The MIDA group can be easily cleaved under mild aqueous basic conditions to reveal the free boronic acid, which is then ready for the next coupling reaction. researchgate.net

This "protect-couple-deprotect-couple" sequence allows for the programmed assembly of complex molecular architectures from simple, robust building blocks, offering a highly modular and efficient synthetic strategy. researchgate.net

Table 3: Key Components for Iterative Suzuki-Miyaura Coupling
ComponentRole in Iterative SynthesisExample
Bifunctional Building Block Contains both an electrophilic (e.g., halide) and a nucleophilic (e.g., protected boronic acid) site.Halogenated Aryl MIDA boronate
Protecting Group Masks the reactivity of the boronic acid during the coupling of the electrophilic site.N-methyliminodiacetic acid (MIDA) researchgate.netnih.gov
Selective Deprotection A mild and specific reaction to unmask the boronic acid for the next iteration.Mild aqueous base (e.g., NaOH, NaHCO₃) researchgate.net
Palladium Catalyst The catalyst that facilitates the C-C bond formation in each Suzuki-Miyaura step.Pd(PPh₃)₄, Pd(dtbpf)Cl₂ nih.govnih.gov

Exploration of Novel Boronic Acid Derivatives with Tunable Properties

A major driving force in medicinal chemistry is the design and synthesis of novel molecular derivatives with fine-tuned properties to enhance efficacy and selectivity. nih.govmdpi.com Boronic acids are particularly attractive functional groups in this context because they are bioisosteres of carboxylic acids and can act as transition-state analogs to inhibit enzymes. nih.govodu.edu The boron atom's unique electronic properties allow it to form reversible covalent bonds with active site nucleophiles (like serine or threonine residues) in proteases and other enzymes. nih.gov

Future research will focus on creating novel derivatives of this compound by modifying both the isoquinoline core and the boronic acid group to achieve tunable properties:

Electronic Tuning: Introducing electron-donating or electron-withdrawing groups onto the isoquinoline ring can alter the pKa of the boronic acid. nih.gov This is crucial because the equilibrium between the neutral trigonal planar form and the anionic tetrahedral form of the boronic acid, which is pH-dependent, significantly affects its ability to interact with biological targets. nih.gov

Steric Modifications: Altering the size and shape of substituents on the isoquinoline scaffold can improve binding selectivity for a specific target enzyme, reducing off-target effects.

Bioisosteric Replacement: The boronic acid group itself can be converted into various boronate esters (e.g., pinacol (B44631) esters, MIDA esters). nih.gov These derivatives can exhibit different stability, solubility, and pharmacokinetic profiles, effectively acting as prodrugs that release the active boronic acid under physiological conditions. nih.gov

The synthesis of diverse libraries of these derivatives will allow for extensive structure-activity relationship (SAR) studies, paving the way for the development of highly potent and selective therapeutic agents. nih.govodu.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.